molecular formula C12H17ClN2O B1395391 2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-2-methyl-1-propanone hydrochloride CAS No. 1220034-91-2

2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-2-methyl-1-propanone hydrochloride

Cat. No.: B1395391
CAS No.: 1220034-91-2
M. Wt: 240.73 g/mol
InChI Key: FUNPIEVEPQSLPA-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-2-methyl-1-propanone hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-2-methyl-1-propanone hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.

Chemical Reactions Analysis

2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-2-methyl-1-propanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents and conditions used in these reactions include methanesulfonic acid, methanol, and reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-2-methyl-1-propanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-2-methyl-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its indole structure and its ability to interact with biological molecules.

Comparison with Similar Compounds

2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-2-methyl-1-propanone hydrochloride can be compared with other indole derivatives, such as:

    2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-3-methyl-1-butanone hydrochloride: Similar in structure but with a different alkyl chain length.

    2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride: Differing in the position of the amino group and the length of the alkyl chain.

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-amino-1-(2,3-dihydroindol-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-12(2,13)11(15)14-8-7-9-5-3-4-6-10(9)14;/h3-6H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNPIEVEPQSLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-2-methyl-1-propanone hydrochloride
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2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-2-methyl-1-propanone hydrochloride
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2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-2-methyl-1-propanone hydrochloride
Reactant of Route 4
2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-2-methyl-1-propanone hydrochloride
Reactant of Route 5
2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-2-methyl-1-propanone hydrochloride
Reactant of Route 6
2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-2-methyl-1-propanone hydrochloride

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